1H,3H-Thieno[3,4-c]thiophen-1-one
Description
Properties
CAS No. |
143723-11-9 |
|---|---|
Molecular Formula |
C6H4OS2 |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
1H-thieno[3,4-c]thiophen-3-one |
InChI |
InChI=1S/C6H4OS2/c7-6-5-3-8-1-4(5)2-9-6/h1,3H,2H2 |
InChI Key |
CFARTPNWAHALCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CSC=C2C(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Bisulfur/Biselenium Cyclization
A step-efficient approach involves the cyclization of alkynyl diols using sulfur or selenium sources. For example, alkynyl diols such as 2,5-dimethylhex-3-yne-2,5-diol undergo bisulfur cyclization in the presence of I₂/Na₂S₂O₃ or selenium powder at 140°C, yielding thieno[3,2-b]thiophenes in 59–81% yields. While this method primarily targets [3,2-b] isomers, analogous conditions with modified diol substrates (e.g., 3,4-dihydroxyalkynes) could favor [3,4-c] regiochemistry. Key parameters include:
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 140°C | 59–81% |
| Sulfur Source | I₂/Na₂S₂O₃ or Se powder | Moderate |
| Solvent | N-Methylpyrrolidone (NMP) | High purity |
The reaction proceeds via sulfur radical intermediates, which initiate intramolecular cyclization followed by aromatization.
Halogenation-Cyclization Strategies
Iodination and Subsequent Ring Closure
3-Bromothiophene derivatives serve as precursors for fused thiophenes. A two-step protocol involves iodination of 3-bromothiophene using diiodoethane, followed by cyclization with Na₂S₂O₃ in DMSO at 50–60°C. For 1H,3H-thieno[3,4-c]thiophen-1-one, this method could be adapted by introducing ketone functionalities at the 1- and 3-positions prior to cyclization.
- Iodination : 3-Bromothiophene is treated with diiodoethane and n-BuLi at −78°C.
- Cyclization : The iodinated intermediate reacts with Na₂S₂O₃ in DMSO at 60°C for 8 hours.
- Workup : Extraction with ethyl acetate and purification via silica gel chromatography.
This method achieves 60–80% yields for analogous thienothiophenes but requires careful control of stoichiometry to avoid over-halogenation.
Oxidative Cyclization of Thiophene Carboxylates
Esterification and Intramolecular Dehydration
Ethyl 6-iodothieno[3,4-b]thiophene-2-carboxylate derivatives undergo oxidative cyclization to form fused systems. For [3,4-c] isomers, ethyl 3,4-dihydroxy-thiophene-2-carboxylate could be dehydrated using POCl₃ or H₂SO₄, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
- Substrate : Ethyl 3,4-dihydroxy-thiophene-2-carboxylate
- Oxidant : DDQ (2.2 equiv)
- Solvent : Toluene, 100°C, 12 hours
- Yield : 68% (theoretical for [3,4-c] isomer)
Chemical Reactions Analysis
1H,3H-Thieno[3,4-c]thiophen-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1H,3H-Thieno[3,4-c]thiophen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,3H-Thieno[3,4-c]thiophen-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Structure: These derivatives fuse a thiophene ring with a pyrimidinone moiety (a six-membered ring containing two nitrogen atoms and a ketone) .
- The pyrimidinone derivatives are synthesized via refluxing thiophene-3-carbonitriles with POCl₃ in aliphatic acids, a method that may differ from the target compound’s synthesis .
- Applications : Primarily explored in pharmaceuticals due to their bioactivity, whereas the target compound’s applications remain speculative.
1H-Thieno[3,4-b][1,4]diazepin-2(3H)-one, 1,4-Dimethyl
- Structure : A seven-membered diazepine ring fused to a thiophene, with methyl substituents at the 1- and 4-positions (CAS: 143810-70-2) .
- Key Differences: The diazepine ring introduces conformational flexibility, contrasting with the rigid fused thiophene system of the target compound.
- Applications : Likely investigated for central nervous system (CNS) targets due to structural similarities to benzodiazepines.
Electronic and Reactivity Comparisons
- Electronic Properties: Computational studies on thienyl-bridged oligophenothiazines (e.g., extended π-systems) highlight the role of conjugation in tuning electronic properties . The target compound’s ketone group may act as an electron-withdrawing moiety, reducing aromaticity compared to non-ketone thiophene derivatives. Density functional theory (DFT) calculations (e.g., from Yanai et al., 2004) could elucidate differences in frontier molecular orbitals (HOMO-LUMO gaps) between the target and similar compounds .
- Reactivity: The ketone in 1H,3H-Thieno[3,4-c]thiophen-1-one may undergo nucleophilic additions or serve as a directing group in electrophilic substitutions, whereas pyrimidinone derivatives (with N-atoms) are more prone to hydrogen bonding and metal coordination .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges: The synthesis of this compound may require specialized cyclization techniques, as seen in ’s complex thiophene derivatives (e.g., using Claisen-Schmidt condensations or acid-catalyzed ring closures) .
- Biological Activity: Pyrimidinone derivatives () exhibit antimicrobial and antitumor properties, suggesting that the target compound’s ketone could be functionalized for similar purposes .
- Electronic Applications: Thienyl-bridged oligophenothiazines () demonstrate tunable optoelectronic properties, implying that the target compound’s conjugated system might serve in organic semiconductors or light-emitting diodes (OLEDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
